Cas no 1803607-90-0 (tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid)
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid structure](https://pt.kuujia.com/images/noimg.png)
1803607-90-0 structure
Nome do Produto:tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid
-
- SMILES: OC(=O)C(O)=O.CC(C)(C)OC(=O)NC1C2CC1CNC2
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-173962-0.25g |
oxalic acid, tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate |
1803607-90-0 | 95% | 0.25g |
$670.0 | 2023-09-20 | |
Enamine | EN300-173962-0.05g |
oxalic acid, tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate |
1803607-90-0 | 95% | 0.05g |
$315.0 | 2023-09-20 | |
Enamine | EN300-173962-1000mg |
tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate oxalate |
1803607-90-0 | 95.0% | 1g |
$1081.0 | 2022-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011519-1-500MG |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid |
1803607-90-0 | 95% | 500MG |
¥ 4,573.00 | 2023-04-14 | |
A2B Chem LLC | AW09215-500mg |
Oxalic acid tert-butyl n-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate |
1803607-90-0 | 95% | 500mg |
$1146.00 | 2024-04-20 | |
1PlusChem | 1P01BD9B-500mg |
oxalic acid, tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate |
1803607-90-0 | 95% | 500mg |
$1208.00 | 2025-03-19 | |
Aaron | AR01BDHN-10g |
oxalic acid, tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate |
1803607-90-0 | 95% | 10g |
$15337.00 | 2023-12-14 | |
A2B Chem LLC | AW09215-10g |
Oxalic acid tert-butyl n-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate |
1803607-90-0 | 95% | 10g |
$11758.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011519-1-1g |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid |
1803607-90-0 | 95% | 1g |
¥6857.0 | 2024-04-23 | |
1PlusChem | 1P01BD9B-50mg |
oxalic acid, tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate |
1803607-90-0 | 95% | 50mg |
$385.00 | 2025-03-19 |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid Literatura Relacionada
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
1803607-90-0 (tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid) Produtos relacionados
- 1251212-42-6(1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-6-methyl-1-(1-methylethyl)-)
- 1187360-62-8(methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate)
- 1805636-93-4(3-Chloromethyl-5-cyano-2-fluorobenzenesulfonyl chloride)
- 2680802-83-7(benzyl N-(4-bromo-5-chloropyridin-2-yl)carbamate)
- 864151-53-1(BUTANOIC ACID, 2-BROMO-4-CHLORO-, ETHYL ESTER)
- 1159939-59-9(3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazole)
- 610758-84-4(ethyl 4-{(1Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylamino}benzoate)
- 264924-39-2(3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde)
- 2171151-99-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-phenylbutanamidoacetic acid)
- 2105571-02-4(2-(3-methylpyrazin-2-yl)cyclopropan-1-amine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1803607-90-0)tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid

Pureza:99%
Quantidade:1g
Preço ($):1243.0